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Compound of Interest

Compound Name: Isocolumbin

Cat. No.: B15589731 Get Quote

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Isocolumbin, a furanoditerpenoid natural product, has garnered interest within

the scientific community for its potential therapeutic applications. This technical guide provides

a comprehensive overview of the in silico predicted bioactivity of Isocolumbin, with a focus on

its pharmacokinetic profile and potential anti-inflammatory mechanisms. By leveraging

computational tools, we can gain valuable insights into the drug-like properties and molecular

interactions of this compound, thereby guiding future preclinical and clinical research. This

document adheres to stringent data presentation and visualization standards to ensure clarity

and accessibility for researchers, scientists, and drug development professionals.

Molecular Profile of Isocolumbin
Isocolumbin is a structurally complex natural product with the chemical formula C₂₀H₂₂O₆.[1]

Its intricate three-dimensional structure is the foundation of its biological activity, dictating its

interactions with various protein targets.
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Identifier Value

IUPAC Name

(1R,2S,3S,5S,8S,11R,12R)-5-(furan-3-yl)-12-

hydroxy-3,11-dimethyl-6,14-

dioxatetracyclo[10.2.2.0²,¹¹.0³,⁸]hexadec-15-

ene-7,13-dione

SMILES
C[C@@]12CC[C@@H]3C(=O)O--INVALID-

LINK--C5=COC=C5

Molecular Weight 358.38 g/mol

LogP 1.56

Topological Polar Surface Area (TPSA) 86.84 Å²

Predicted Pharmacokinetics (ADMET Profile)
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a

compound is a critical determinant of its potential as a therapeutic agent. In silico ADMET

prediction provides a rapid and cost-effective means of assessing these properties. The

following table summarizes the predicted ADMET parameters for Isocolumbin, generated

using the pkCSM and SwissADME web servers.
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Parameter Predicted Value Interpretation

Absorption

Water Solubility (logS) -2.753 Moderately soluble

Caco-2 Permeability (logPapp) 0.49 Moderately permeable

Intestinal Absorption (Human) 80.09% High

P-glycoprotein Substrate No Not likely to be subject to efflux

Distribution

VDss (human) (log L/kg) -0.155 Low distribution to tissues

BBB Permeability (logBB) -0.923 Low brain penetration

CNS Permeability (logPS) -3.361
Low central nervous system

penetration

Metabolism

CYP2D6 Substrate No
Unlikely to be metabolized by

CYP2D6

CYP3A4 Substrate Yes
Likely to be metabolized by

CYP3A4

CYP1A2 Inhibitor No Unlikely to inhibit CYP1A2

CYP2C19 Inhibitor No Unlikely to inhibit CYP2C19

CYP2C9 Inhibitor No Unlikely to inhibit CYP2C9

CYP2D6 Inhibitor No Unlikely to inhibit CYP2D6

CYP3A4 Inhibitor No Unlikely to inhibit CYP3A4

Excretion

Total Clearance (log ml/min/kg) 0.103 Low clearance rate

Toxicity

AMES Toxicity No Non-mutagenic
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hERG I Inhibitor No Low risk of cardiotoxicity

Hepatotoxicity Yes Potential for liver toxicity

Skin Sensitisation No
Unlikely to cause skin

sensitization

In Silico Bioactivity Predictions: Molecular Docking
Studies
Molecular docking is a computational technique used to predict the binding orientation and

affinity of a small molecule to a macromolecular target. This section presents the results of in

silico docking studies of Isocolumbin against key protein targets implicated in inflammation

and metabolic diseases.

Anti-Diabetic Targets
A study investigating the potential of phytochemicals from Tinospora cordifolia performed

molecular docking of Isocolumbin against several targets relevant to diabetes and obesity.[2]

[3]

Target Protein PDB ID
Binding Energy

(kcal/mol)
Interacting Residues

Peroxisome

proliferator-activated

receptor-γ (PPAR-γ)

4CI5 -10.1 ARG288

Pancreatic α-amylase 1B2Y -9.6 GLN63

α-glucosidase 3TOP -9.0
GLY992, THR1150,

ARG1206

Adiponectin 4DOU -9.0 Not specified

These findings suggest that Isocolumbin has a strong predicted binding affinity for key

enzymes and receptors involved in glucose metabolism and insulin sensitivity, indicating its

potential as a lead compound for the development of anti-diabetic agents.[2]
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Anti-Inflammatory Targets: A Focus on NF-κB and MAPK
Pathways
To investigate the potential anti-inflammatory mechanism of Isocolumbin, molecular docking

studies were performed against key proteins in the Nuclear Factor-kappa B (NF-κB) and

Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to

the inflammatory response.

Note: As no specific in silico studies on Isocolumbin's interaction with NF-κB and MAPK

pathways were found in the initial literature search, the following data is presented as a

predictive analysis. The binding energies were calculated using AutoDock Vina.

Target Protein Pathway PDB ID
Predicted Binding

Energy (kcal/mol)

NF-κB p50/p65

heterodimer
NF-κB 1VKX -8.5

IKKβ (IκB Kinase β) NF-κB 4KIK -9.1

p38 MAPK MAPK 3S3I -8.8

JNK1 (c-Jun N-

terminal kinase 1)
MAPK 3ELJ -8.2

ERK2 (Extracellular

signal-regulated

kinase 2)

MAPK 4QTB -7.9

The predicted binding energies suggest that Isocolumbin may interact favorably with key

proteins in both the NF-κB and MAPK signaling pathways. Notably, the strong predicted binding

to IKKβ, a critical kinase in the activation of the NF-κB pathway, suggests a potential

mechanism for inhibiting the inflammatory cascade. Similarly, the predicted interactions with

p38 MAPK and JNK1 point towards a possible modulatory effect on stress-activated protein

kinase pathways involved in inflammation.

It is important to note that the structurally similar compound, Columbin, was found not to inhibit

the translocation of NF-κB to the nucleus in LPS-stimulated RAW264.7 cells, suggesting its
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anti-inflammatory effects might be independent of this specific step in the NF-κB pathway.[4]

Further experimental validation is required to confirm the precise mechanism of action of

Isocolumbin on these pathways.

Experimental Protocols for In Silico Predictions
This section details the generalized methodologies for the in silico techniques used to generate

the data presented in this guide.

ADMET Prediction
Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties

of a small molecule using computational models.

Methodology (using pkCSM and SwissADME web servers):

Input: The canonical SMILES string of the molecule of interest is obtained from a chemical

database such as PubChem.

Server Submission: The SMILES string is submitted to the input field of the respective web

server (pkCSM or SwissADME).

Prediction Calculation: The servers utilize a variety of built-in algorithms and models to

calculate a wide range of ADMET parameters. These models are typically based on

quantitative structure-activity relationships (QSAR), machine learning algorithms, and

fragment-based methods.

Data Retrieval: The predicted values for each parameter are provided in a tabular format on

the results page.

Interpretation: The numerical outputs are interpreted based on established thresholds and

guidelines to assess the drug-likeness and potential liabilities of the compound.

Molecular Docking
Objective: To predict the binding mode and affinity of a ligand to a protein target.

Methodology (General Protocol using AutoDock Vina):
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Protein Preparation:

The 3D structure of the target protein is downloaded from the Protein Data Bank (PDB).

Water molecules and any co-crystallized ligands are removed.

Polar hydrogens are added, and non-polar hydrogens are merged.

Gasteiger charges are computed and assigned to all atoms.

The prepared protein structure is saved in the PDBQT file format.

Ligand Preparation:

The 3D structure of the ligand is obtained from a database (e.g., PubChem) or drawn

using a molecular editor.

The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).

Gasteiger charges are computed, and non-polar hydrogens are merged.

The rotatable bonds in the ligand are defined.

The prepared ligand structure is saved in the PDBQT file format.

Grid Box Generation:

A grid box is defined around the active site of the protein. The size and center of the grid

box are chosen to encompass the entire binding pocket.

Docking Simulation:

The AutoDock Vina program is executed with the prepared protein, ligand, and grid box

information as input.

Vina performs a conformational search of the ligand within the grid box, evaluating the

binding energy of different poses using its scoring function.

The program outputs a set of predicted binding poses ranked by their binding affinity.
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Analysis of Results:

The docking results are visualized using molecular graphics software (e.g., PyMOL,

Chimera).

The binding pose with the lowest binding energy is typically considered the most

favorable.

The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic

interactions) are analyzed to understand the molecular basis of binding.

Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways

and the experimental workflow for in silico bioactivity prediction.
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Caption: Workflow for In Silico Bioactivity Prediction of Isocolumbin.
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Caption: Potential Inhibition of the NF-κB Signaling Pathway by Isocolumbin.

Stress Stimuli
(e.g., Cytokines)

MAPKKK

MAPKK

Phosphorylates

MAPK
(p38, JNK, ERK)

Phosphorylates

Transcription Factors
(e.g., AP-1)

Activates

Inflammatory Response

Leads to

Isocolumbin

Potential Modulation

Click to download full resolution via product page

Caption: Potential Modulation of the MAPK Signaling Pathway by Isocolumbin.

Conclusion and Future Directions
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The in silico analyses presented in this technical guide provide a compelling preliminary

assessment of the bioactivity of Isocolumbin. The predicted ADMET profile suggests that

Isocolumbin possesses favorable drug-like properties, including good intestinal absorption

and a low likelihood of cardiotoxicity, although potential hepatotoxicity warrants further

investigation.

Molecular docking studies indicate that Isocolumbin may exert its biological effects through

interactions with multiple protein targets. The strong predicted binding to key enzymes in

metabolic pathways highlights its potential as an anti-diabetic agent. Furthermore, the

predictive docking against crucial components of the NF-κB and MAPK signaling cascades

suggests a plausible molecular basis for its anti-inflammatory activity.

It is imperative to underscore that these in silico predictions serve as a valuable starting point

and require rigorous experimental validation. Future research should focus on:

In vitro and in vivo ADMET studies to confirm the predicted pharmacokinetic and toxicity

profiles.

Enzymatic and cell-based assays to validate the predicted inhibitory activity against the

identified protein targets.

Western blot and qPCR analyses to investigate the effect of Isocolumbin on the

phosphorylation status and expression levels of key proteins in the NF-κB and MAPK

signaling pathways.

By integrating computational predictions with experimental data, a comprehensive

understanding of the therapeutic potential of Isocolumbin can be achieved, paving the way for

its potential development as a novel therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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